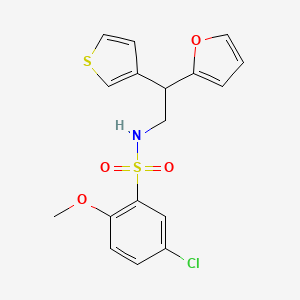

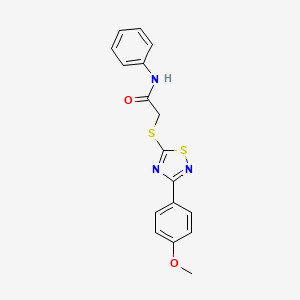

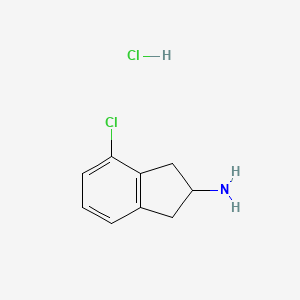

![molecular formula C23H19N3O4S2 B2558029 N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide CAS No. 396724-85-9](/img/structure/B2558029.png)

N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide” is a compound that has been studied for its potential biological activities . It contains a benzothiazole ring, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of this compound involves several steps, including stretching of C=S, C=N, and C=O bonds, and bending of CH3 . The 1H NMR spectrum displays signals for Ar-H, NHC=O, NHC=S, and CH3 . The 13C-NMR spectrum shows signals for C=S, -C-NH, C=O, -CH3, and –CH .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C-NMR . For instance, the IR spectrum shows peaks corresponding to different types of bonds present in the molecule . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the melting point of this compound is reported to be 2010C . The IR spectrum provides information about the types of bonds present in the molecule . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The mass spectrum provides information about the molecular weight of the compound .科学的研究の応用

Antimicrobial Applications

N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide, due to the presence of a thiazole moiety, may have potential antimicrobial properties. Thiazole and its derivatives have been widely reported to exhibit antimicrobial activity against various bacterial and fungal species. For instance, certain thiazole derivatives have demonstrated significant activity against gram-positive and gram-negative bacteria, as well as antifungal properties against species like Candida albicans and Aspergillus niger. The antimicrobial efficacy tends to be influenced by the substitution pattern on the phenyl ring, with electron-donating groups such as hydroxyl, amino, and methoxy groups contributing to enhanced activity (Chawla, 2016).

Anticancer Activity

The compound's structure, particularly the benzamide and thiazole components, could suggest potential anticancer activities. Thiazolides, a class of compounds that includes thiazole derivatives, have been observed to induce cell death in colon carcinoma cell lines. The mechanism of action involves interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), crucial for thiazolide-induced apoptosis. The activity of thiazolides appears to depend on specific structural features and requires caspase activation and GSTP1 expression (Brockmann et al., 2014).

Anticonvulsant Properties

Compounds with a thiadiazole structure have shown promise as anticonvulsant agents. A series of N-({5-[(6-methyl-1-benzofuran-3-yl)methyl]-1,3,4-thiadiazol-2-yl}carbamothioyl)-2/3/4-substitutedbenzamide were designed and evaluated for their anticonvulsant activity. The study confirmed the importance of a pharmacophore model with four binding sites for anticonvulsant activity, indicating a potential area of application for compounds with similar structures (Rajak et al., 2010).

Cytotoxicity and Molecular Docking Studies

N-arylbenzamides, including compounds with a benzo[d]thiazole structure, have shown significant cytotoxic potential against various cancer cells like lung, cervical, and breast cancer. Molecular docking studies suggest that these compounds interact with specific biological targets, indicating a potential pathway through which they exert their effects. The cytotoxic activity of these compounds was assessed using the MTT assay, and the results suggest a potential application in the development of anticancer therapies (Thumula et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-29-15-9-13(10-16(12-15)30-2)21(28)26-23(31)24-14-7-8-17(19(27)11-14)22-25-18-5-3-4-6-20(18)32-22/h3-12,27H,1-2H3,(H2,24,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJXMVUHTDNIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

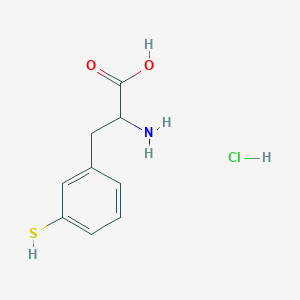

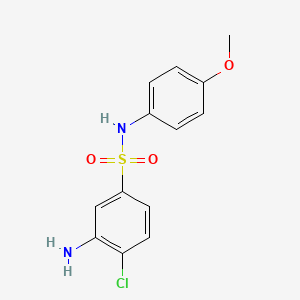

![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

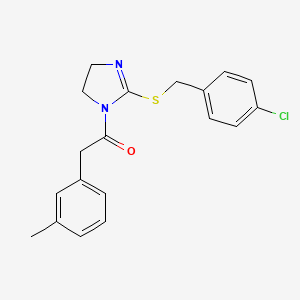

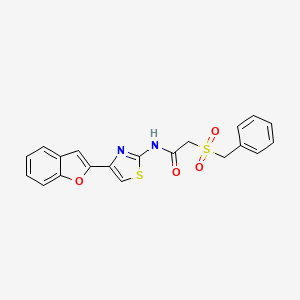

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

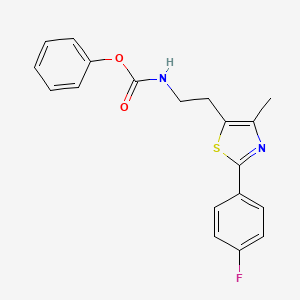

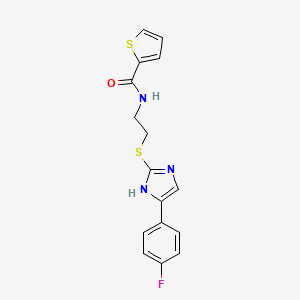

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)